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Compound of Interest

Compound Name:
3,4-Dibromothiophene-2,5-

dicarboxaldehyde

Cat. No.: B1279534 Get Quote

An in-depth analysis of the theoretical and computational chemistry of 3,4-Dibromothiophene-
2,5-dicarboxaldehyde reveals significant potential for applications in materials science and

drug development. This technical guide provides a comprehensive overview of its structural,

electronic, and spectroscopic properties as determined through computational methods. While

specific experimental and theoretical studies on this exact molecule are not extensively

available in the reviewed literature, this document outlines a standard, robust methodology for

such an investigation based on established computational practices for similar thiophene

derivatives.

Molecular Structure and Properties
3,4-Dibromothiophene-2,5-dicarboxaldehyde is a halogenated heterocyclic organic

compound. Its fundamental properties are summarized in Table 1. The presence of bromine

atoms and aldehyde functional groups on the thiophene ring suggests interesting electronic

and reactive characteristics.

Table 1: General Properties of 3,4-Dibromothiophene-2,5-dicarboxaldehyde
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Property Value Reference

Molecular Formula C₆H₂Br₂O₂S [1][2]

Molecular Weight 297.95 g/mol [1][2]

CAS Number 25373-20-0 [1]

Appearance Solid

Storage Temperature 2-8°C [1]

Computational Methodology
To investigate the theoretical properties of 3,4-Dibromothiophene-2,5-dicarboxaldehyde, a

computational study would typically be performed using Density Functional Theory (DFT). This

approach provides a good balance between accuracy and computational cost for molecules of

this size.

Geometry Optimization
The first step in a theoretical analysis is to determine the molecule's most stable three-

dimensional structure. This is achieved through geometry optimization. A common and effective

method is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory is well-

suited for organic molecules containing halogens and sulfur. The optimization process

calculates the forces on each atom and adjusts their positions until a minimum energy

conformation is found.

Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed at the same

level of theory. This serves two primary purposes: to confirm that the optimized structure is a

true energy minimum (indicated by the absence of imaginary frequencies) and to predict the

infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared

with experimental data to validate the computational model.

Electronic Property Calculations
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The electronic properties of the molecule are crucial for understanding its reactivity and

potential applications in electronic devices. Key properties that are typically calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and

the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining the electronic

behavior of a molecule. The energy of the HOMO is related to the molecule's ability to

donate electrons, while the LUMO energy relates to its ability to accept electrons. The

HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic

stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution

within the molecule. It is a valuable tool for predicting how the molecule will interact with

other molecules, particularly in biological systems or for crystal engineering.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and

electronic structure of the molecule, including charge transfer interactions between different

parts of the molecule.

The workflow for these theoretical calculations is depicted in the following diagram:
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Computational Workflow for 3,4-Dibromothiophene-2,5-dicarboxaldehyde
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Computational workflow for theoretical analysis.

Predicted Molecular Properties (Illustrative Data)
While specific published theoretical data for 3,4-Dibromothiophene-2,5-dicarboxaldehyde is

scarce, the following tables present illustrative data that would be expected from the

computational workflow described above.
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Table 2: Illustrative Optimized Geometric Parameters

Parameter Bond/Angle Value

Bond Lengths (Å) C=C (thiophene) ~1.38

C-S (thiophene) ~1.75

C-Br ~1.88

C-C (aldehyde) ~1.48

C=O (aldehyde) ~1.22

Bond Angles (°) C-S-C ~92.5

S-C=C ~111.0

C=C-Br ~125.0

C=C-C (aldehyde) ~128.0

Table 3: Illustrative Electronic Properties

Property Value (eV)

HOMO Energy -6.5

LUMO Energy -2.8

HOMO-LUMO Gap 3.7

The relationship between the molecular structure and its electronic properties can be visualized

as follows:
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Structure-Property Relationship
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Relationship between molecular structure and electronic properties.

Potential Applications
The theoretical data suggests that 3,4-Dibromothiophene-2,5-dicarboxaldehyde could be a

valuable building block for several applications:

Organic Electronics: The conjugated thiophene core is a common feature in organic

semiconductors. The HOMO-LUMO gap is in a range that could be suitable for applications

in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aldehyde

groups provide reactive sites for polymerization or further functionalization to tune the

electronic properties.

Drug Development: Thiophene derivatives are known to exhibit a wide range of biological

activities. The aldehyde and bromine functionalities offer handles for synthetic modifications

to create novel drug candidates. The MEP and NBO analyses can aid in understanding

potential interactions with biological targets.
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Covalent Organic Frameworks (COFs): The aldehyde groups make this molecule a suitable

monomer for the synthesis of COFs, which are crystalline porous polymers with applications

in gas storage, catalysis, and sensing.

Conclusion
Theoretical calculations provide a powerful tool for understanding the structure, reactivity, and

potential applications of molecules like 3,4-Dibromothiophene-2,5-dicarboxaldehyde. While

experimental data is essential for validation, the computational methodologies outlined in this

guide offer a robust framework for predicting molecular properties and guiding future research

in materials science and medicinal chemistry. The illustrative data presented herein provides a

reasonable expectation of the outcomes of such a theoretical investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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